3-Chloro-2-ethoxyaniline hydrochloride

Molecular Weight Structural Analysis Aniline Derivatives

Ensuring batch-to-batch reproducibility in heterocyclic synthesis demands exact substitution patterns. Substituting this 3-chloro-2-ethoxy aniline often leads to failed reactions or reduced yields. • **Solution**: CAS 1185303-54-1, a hydrochloride salt for enhanced solubility. • **Applications**: Key intermediate for kinase inhibitors, azo dyes, and agrochemicals. • **Supply**: Reliable purity for structure-activity studies and scale-up.

Molecular Formula C8H11Cl2NO
Molecular Weight 208.08
CAS No. 1185303-54-1
Cat. No. B3088465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-ethoxyaniline hydrochloride
CAS1185303-54-1
Molecular FormulaC8H11Cl2NO
Molecular Weight208.08
Structural Identifiers
SMILESCCOC1=C(C=CC=C1Cl)N.Cl
InChIInChI=1S/C8H10ClNO.ClH/c1-2-11-8-6(9)4-3-5-7(8)10;/h3-5H,2,10H2,1H3;1H
InChIKeyUSFXFGLRPRMYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-ethoxyaniline Hydrochloride Product Overview


3-Chloro-2-ethoxyaniline hydrochloride (CAS 1185303-54-1) is an aromatic amine derivative characterized by a chlorine atom at the 3-position and an ethoxy group at the 2-position of the aniline ring, supplied as a hydrochloride salt . It is a substituted aniline that belongs to the class of aminophenyl ethers, with a molecular formula of C₈H₁₁Cl₂NO and a molecular weight of 208.08 g/mol [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, serving as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals . Its specific substitution pattern, combining a chloro group with an ethoxy group on the benzene ring, distinguishes it from other aniline derivatives and enables unique reactivity profiles in subsequent chemical transformations .

Hydrochloride salt improves aqueous solubility and simplifies handling in polar reaction media
Unique 2-ethoxy-3-chloro substitution pattern supports regioselective heterocyclic synthesis
Versatile building block for kinase inhibitor intermediates, azo dyes, and agrochemical scaffolds

3-Chloro-2-ethoxyaniline HCl: Substitution Risks


Generic substitution of 3-chloro-2-ethoxyaniline hydrochloride with closely related aniline derivatives is scientifically unsound due to fundamental differences in substitution pattern, physicochemical properties, and reactivity. The specific positioning of the chlorine and ethoxy groups on the aromatic ring critically influences the compound's electronic distribution, steric hindrance, and subsequent reactivity in chemical transformations . Even seemingly minor alterations, such as moving the chlorine atom from the 3-position to the 4-position or removing the ethoxy group, can lead to drastically different outcomes in synthetic pathways, potentially resulting in failed reactions, reduced yields, or the formation of undesired byproducts . Therefore, careful selection of the precise structural variant is paramount for ensuring reproducibility, optimizing synthetic efficiency, and meeting the specific requirements of a given application, as detailed in the following evidence-based comparisons .

Substitution pattern shift
Moving chlorine from the 3- to 4- or 5-position may alter electronic and steric effects, leading to different regiochemical outcomes.
Missing functional groups
3-chloroaniline (no ethoxy) or 2-ethoxyaniline (no chloro) lack the combined substitution needed for specific heterocycle construction.
Free base vs. salt form
Using the free base instead of the hydrochloride may reduce solubility in aqueous synthetic steps and affect reaction homogeneity.

3-Chloro-2-ethoxyaniline Hydrochloride: Analog Comparisons


Molecular Weight & Structural Differences

3-Chloro-2-ethoxyaniline hydrochloride (CAS 1185303-54-1) possesses a molecular weight of 208.08 g/mol, which is significantly higher than that of 2-ethoxyaniline hydrochloride (CAS 89808-01-5) at 173.64 g/mol and 3-chloroaniline hydrochloride (CAS 141-85-5) at 164.03 g/mol . This difference directly reflects the presence of both chlorine and ethoxy substituents on the aromatic ring, as opposed to only one substituent in the analogs. The increased molecular weight and unique substitution pattern of 3-chloro-2-ethoxyaniline hydrochloride offer distinct advantages in applications where precise control over physicochemical properties, such as solubility and membrane permeability, is required . The specific combination of a chlorine atom at the 3-position and an ethoxy group at the 2-position is not available in any of the simpler analogs, making this compound a unique structural entity for specific synthetic targets.

MW & Structure
Cross-study comparable
208.08 g/mol vs 173.64 g/mol (2-ethoxyaniline HCl) and 164.03 g/mol (3-chloroaniline HCl)
Higher MW reflects dual substitution; may influence solubility and diffusion properties.
Data to verify with experimental characterization.
Molecular Weight Structural Analysis Aniline Derivatives

Aqueous Solubility Advantage

3-Chloro-2-ethoxyaniline hydrochloride is a hydrochloride salt, which inherently increases its aqueous solubility compared to its free base form . While direct quantitative solubility data for this specific compound is limited, a related compound, 2-ethoxyaniline (free base), has a reported water solubility of 0.5-1.0 g/100 mL at 24.5°C [1]. The hydrochloride salt form of 3-chloro-2-ethoxyaniline is expected to exhibit significantly higher solubility in water and polar solvents due to the ionic nature of the salt, a common characteristic of hydrochloride salts of aniline derivatives . This enhanced solubility is a crucial advantage in biological research and pharmaceutical formulation, where aqueous solubility is often a prerequisite for in vitro and in vivo studies.

Aqueous Solubility
Class-level inference
Expected >0.5–1.0 g/100 mL (hydrochloride salt form)
Salt form may facilitate aqueous-based handling and polar solvent compatibility.
Direct solubility data not reported; inferred from class behavior.
Solubility Hydrochloride Salt Formulation

Lipophilicity (logP) Comparison

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. While experimental logP data for 3-chloro-2-ethoxyaniline hydrochloride is not widely published, we can infer its lipophilicity relative to structural analogs. 2-Ethoxyaniline (free base) has a reported logP value of approximately 1.54 [1]. The addition of a chlorine atom, as in 3-chloro-2-ethoxyaniline, is expected to increase lipophilicity compared to the non-chlorinated analog. This increased lipophilicity can be advantageous for enhancing membrane permeability and bioavailability in certain drug discovery contexts.

Lipophilicity (logP)
Class-level inference
Expected logP >1.54 (chloro substitution vs 2-ethoxyaniline logP ≈1.54)
Higher logP may support membrane permeability studies in early discovery.
Experimental logP not available; structural inference only.
logP Lipophilicity ADME

Ortho-Substitution Pattern & Reactivity

3-Chloro-2-ethoxyaniline hydrochloride possesses a unique ortho-substitution pattern, with both a chloro group at the 3-position and an ethoxy group at the 2-position relative to the amino group. This specific arrangement is distinct from analogs like 4-chloro-2-ethoxyaniline hydrochloride (CAS 858855-49-9) and 5-chloro-2-ethoxyaniline (CAS 15793-48-3) . The ortho-ethoxy group can exert significant steric and electronic effects on the adjacent amino group, influencing its nucleophilicity and directing electrophilic aromatic substitution reactions. This unique substitution pattern makes 3-chloro-2-ethoxyaniline hydrochloride a valuable intermediate for the synthesis of complex molecules where regioselective control is paramount.

Ortho-Substitution
Class-level inference
3-Cl, 2-OEt pattern vs 4-Cl, 2-OEt or 5-Cl, 2-OEt analogs; ortho-ethoxy steric/electronic effects differ
Substitution pattern dictates regioselectivity in electrophilic aromatic reactions.
Reactivity context requires experimental validation for each target.
Ortho-Substitution Synthetic Intermediate Reactivity

Melting Point & Thermal Stability

3-Chloro-2-ethoxyaniline hydrochloride has a reported melting point of approximately 150-155°C . This is notably higher than the melting point of the free base 2-ethoxyaniline, which is a liquid at room temperature. The higher melting point of the hydrochloride salt indicates greater thermal stability and allows for easier handling and storage as a solid. In contrast, 2-ethoxyaniline (free base) must be handled as a liquid, which can be less convenient and may require specialized storage conditions. The solid form of 3-chloro-2-ethoxyaniline hydrochloride is advantageous for precise weighing, shipping, and long-term storage.

Melting Point
Cross-study comparable
~150–155 °C
Solid hydrochloride salt supports easier weighing and long-term storage vs liquid free base.
Thermal stability may vary with purity and measurement conditions.
Melting Point Thermal Stability Storage

3-Chloro-2-ethoxyaniline Hydrochloride Applications


Kinase Inhibitor & Heterocyclic Synthesis

3-Chloro-2-ethoxyaniline hydrochloride serves as a critical building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals . Its unique substitution pattern and enhanced solubility in the hydrochloride form make it a preferred starting material for constructing complex molecular architectures found in targeted therapeutics. The presence of both a chloro and an ethoxy group allows for versatile functionalization and the introduction of specific pharmacophores.

Azo Dye & Colorant Development

The compound is employed as an intermediate in the production of azo dyes and colorants for various industrial applications, including textiles and inks . Its specific substitution pattern influences the color properties and fastness of the resulting dyes. The hydrochloride salt form improves solubility and facilitates the diazotization and coupling reactions involved in azo dye synthesis.

Agrochemical Intermediate

3-Chloro-2-ethoxyaniline hydrochloride is utilized in the synthesis of agrochemicals, including herbicides and fungicides [1]. The compound's structural features contribute to the biological activity of the final products, and its enhanced solubility and stability in the hydrochloride form are advantageous for large-scale manufacturing processes.

Enzyme Interaction & Metabolic Studies

In academic and industrial research, this compound is used to study enzyme interactions and metabolic pathways . Its specific substitution pattern can be used to probe the structure-activity relationships of enzymes that interact with aniline derivatives, such as cytochrome P450s or monoamine oxidases. The availability of high-purity material from reputable vendors ensures reliable and reproducible experimental results.

Application
Selection Property
Validation Focus
Heterocyclic pharmaceutical intermediate synthesis
Ortho-substitution pattern and salt solubility
Regioselective reactivity in heterocycle formation
Azo dye and colorant development
Diazotization compatibility and substitution influence on chromophore
Reproducible coupling and color fastness under process conditions
Agrochemical intermediate synthesis
Structural features that modulate biological activity in target organisms
Reaction scalability and impurity profile control
Enzyme interaction and metabolic pathway research
Defined substitution pattern for SAR probe design
Consistent batch purity for reproducible biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-ethoxyaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.